molecular formula C8H4F3NO2 B13209521 4-(Trifluoromethyl)-1,2-benzoxazol-3-ol

4-(Trifluoromethyl)-1,2-benzoxazol-3-ol

Cat. No.: B13209521
M. Wt: 203.12 g/mol
InChI Key: BUOIRHWSJSCHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-1,2-benzoxazol-3-ol is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring. The trifluoromethyl group is known for its significant electronegativity and ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1,2-benzoxazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-aminophenol with trifluoroacetic anhydride under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(Trifluoromethyl)-1,2-benzoxazol-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials with enhanced properties

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1,2-benzoxazol-3-ol is unique due to the presence of both the trifluoromethyl group and the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)7(13)12-14-5/h1-3H,(H,12,13)

InChI Key

BUOIRHWSJSCHLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)ONC2=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.